N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antitubercular, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide using hydrazine hydrate.
Cyclization: The hydrazide is treated with cyanogen bromide in methanol to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the phenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl rings .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets:
Antitubercular Activity: The compound inhibits the growth of Mycobacterium tuberculosis by interfering with cell wall synthesis.
Antiviral Activity: It disrupts viral replication by targeting viral enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide can be compared with other oxadiazole derivatives:
Properties
Molecular Formula |
C18H16ClN3O3 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-3-8-15(9-12(11)2)24-10-16(23)20-18-21-17(25-22-18)13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
HVIKFCMXQTUBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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